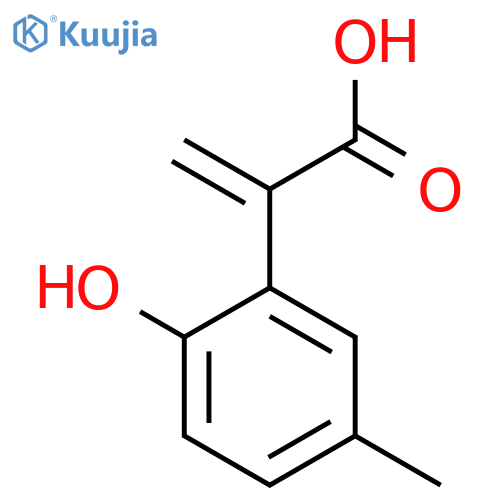

Cas no 2228281-00-1 (2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid)

2228281-00-1 structure

商品名:2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid

- 2228281-00-1

- EN300-1764555

-

- インチ: 1S/C10H10O3/c1-6-3-4-9(11)8(5-6)7(2)10(12)13/h3-5,11H,2H2,1H3,(H,12,13)

- InChIKey: VCBMWTHRBMEHJC-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(C)C=C1C(=C)C(=O)O

計算された属性

- せいみつぶんしりょう: 178.062994177g/mol

- どういたいしつりょう: 178.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 57.5Ų

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1764555-0.5g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 0.5g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1764555-10.0g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1764555-0.1g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 0.1g |

$968.0 | 2023-09-20 | ||

| Enamine | EN300-1764555-1.0g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1764555-0.25g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 0.25g |

$1012.0 | 2023-09-20 | ||

| Enamine | EN300-1764555-2.5g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 2.5g |

$2155.0 | 2023-09-20 | ||

| Enamine | EN300-1764555-5.0g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1764555-1g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 1g |

$1100.0 | 2023-09-20 | ||

| Enamine | EN300-1764555-0.05g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 0.05g |

$924.0 | 2023-09-20 | ||

| Enamine | EN300-1764555-5g |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid |

2228281-00-1 | 5g |

$3189.0 | 2023-09-20 |

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2228281-00-1 (2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬